1.1. Overview: IACS-13909, chemically known as 1-[3-(2,3-dichlorophenyl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-amine, is a potent and selective allosteric inhibitor of the Src homology 2 domain-containing phosphatase 2 (SHP2). [, , ] It functions as a research tool for investigating the role of SHP2 in various cellular processes and disease models, particularly in cancer research.
1.2. Classification: IACS-13909 falls under the classification of small molecule enzyme inhibitors, specifically targeting protein tyrosine phosphatases. [, ]
1.3. Role in Scientific Research: This compound is instrumental in preclinical studies investigating its potential to overcome resistance mechanisms to existing cancer therapies, particularly in EGFR-mutant non-small cell lung cancer (NSCLC). [, ] It serves as a valuable tool to understand SHP2 signaling pathways and explore potential therapeutic interventions targeting SHP2 activity.
3.1. Crystal Structure: One of the provided papers mentions the determination of the crystal structure of human SHP2 in complex with IACS-13909. [] This structural information is crucial for understanding the binding interactions between the inhibitor and SHP2, aiding in further drug design and optimization efforts.
3.2. Molecular Docking: A study utilizing molecular docking predicted that IACS-13909 binds to the allosteric site of SHP2. [] This binding is stabilized by hydrogen bond interactions with key amino acid residues, including Thr108, Glu110, Arg111, and Phe113, further elucidating the molecular basis of its inhibitory activity.
5.1. SHP2 Inhibition: IACS-13909 acts as an allosteric inhibitor of SHP2, binding to a site distinct from the enzyme's active site. [, , ] This binding prevents SHP2 from adopting its active conformation, thereby inhibiting its phosphatase activity.
5.2. Downstream Signaling: SHP2 plays a crucial role in mediating signaling downstream of receptor tyrosine kinases (RTKs), including the epidermal growth factor receptor (EGFR). [, ] By inhibiting SHP2, IACS-13909 disrupts these signaling pathways, leading to the suppression of downstream effectors like the MAPK pathway. This, in turn, impacts cellular processes such as proliferation and survival, particularly in cancer cells reliant on aberrant RTK signaling.
5.3. Overcoming Resistance: IACS-13909 has demonstrated efficacy in preclinical models of acquired resistance to EGFR inhibitors like osimertinib. [, ] It achieves this by targeting both EGFR-dependent and EGFR-independent resistance mechanisms, making it a promising candidate for addressing treatment resistance in cancers driven by aberrant RTK signaling.
7.1. Cancer Research: IACS-13909 is primarily utilized in preclinical cancer research. [, , ] Its primary application is in investigating potential therapeutic strategies for cancers with aberrant RTK signaling, particularly EGFR-mutant NSCLC.
7.2. Investigating Resistance Mechanisms: IACS-13909 serves as a valuable tool for dissecting the intricate mechanisms underlying acquired resistance to existing cancer therapies, such as osimertinib. [, ] Its ability to overcome both EGFR-dependent and -independent resistance pathways makes it particularly relevant in this context.
7.3. Exploring SHP2 Biology: By inhibiting SHP2, this compound allows researchers to delve into the intricate signaling pathways regulated by this phosphatase. [] This facilitates a deeper understanding of SHP2's role in both normal cellular function and disease pathogenesis.
7.4. Drug Development: IACS-13909, with its potent and selective inhibition of SHP2, serves as a valuable lead compound for developing next-generation SHP2 inhibitors with improved pharmacological properties. [, ] This could potentially lead to novel therapeutic interventions for various cancers and potentially other diseases.
8.1. Clinical Development: One of the provided papers mentions that a compound potently inhibiting SHP2, potentially IACS-13909 or a related derivative, has been selected for clinical development and is undergoing Investigational New Drug (IND)-enabling studies. [] This indicates a significant step towards translating the preclinical findings into potential clinical applications.
8.2. Combination Therapies: Exploring the synergistic potential of IACS-13909 in combination with existing cancer therapies, like osimertinib or other targeted therapies, represents a promising avenue for future research. [, ] This approach could potentially enhance treatment efficacy and potentially overcome resistance mechanisms.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: